N-(2,5-dimethylphenyl)-2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide
Description
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Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[3-(3,5-dimethylphenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O3S/c1-17-9-10-20(4)23(14-17)29-25(32)15-30-24-8-6-5-7-22(24)28(27(30)34)31(26(33)16-35-28)21-12-18(2)11-19(3)13-21/h5-14H,15-16H2,1-4H3,(H,29,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXKGHKBPDHRKOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC(=CC(=C5)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethylphenyl)-2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity based on available research findings, including case studies and data tables.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molar mass of approximately 436.57 g/mol. The presence of multiple functional groups suggests diverse interactions within biological systems.
Biological Activity Overview
Research has indicated that compounds with similar structural motifs often exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
A study evaluating various thiazolidine derivatives indicated that compounds with similar structures to this compound demonstrated notable efficacy against resistant strains of bacteria and fungi. For instance:
- Staphylococcus aureus : Compounds showed minimum inhibitory concentrations (MICs) as low as 1.60 µM against resistant strains.
- Candida species : Certain derivatives displayed activity surpassing traditional antifungal agents like fluconazole .
Anticancer Activity
The compound's structural components suggest potential interactions with cellular pathways involved in cancer progression. Preliminary studies have shown:
- Inhibition of cell growth in various cancer cell lines was observed with IC50 values ranging from 6.86 µM to 12.0 µM for related compounds .
- Specific targeting of the WNT/β-catenin pathway has been suggested as a mechanism for anticancer activity .
Case Studies
Several case studies have highlighted the biological activities of similar compounds:
-
Case Study on Antimicrobial Efficacy :
- Researchers synthesized thiazole derivatives and tested their activity against Gram-positive bacteria.
- Results indicated that compounds exhibited broad-spectrum activity against drug-resistant strains, suggesting a promising avenue for developing new antimicrobial agents.
- Case Study on Anticancer Properties :
Data Table: Biological Activity Summary
Q & A
Q. What are the optimal synthetic routes for this compound, and what key reaction conditions influence yield and purity?
The synthesis typically involves multi-step pathways, starting with the formation of the spiro[indoline-3,2'-thiazolidin] core followed by coupling with substituted phenyl acetamide groups. Key steps include:
- Spirocyclization : Achieved via condensation of indoline-2,3-dione with thiourea derivatives under reflux in methanol or dichloromethane, often catalyzed by transition metals (e.g., palladium) .
- Acetamide coupling : Amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF at 0–5°C to minimize side reactions .
- Purification : Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) is critical due to the compound’s hydrophobic aryl groups .
Q. What spectroscopic and crystallographic methods are most effective for confirming the spirocyclic structure?
- NMR spectroscopy : H and C NMR are essential for verifying the spiro junction (e.g., distinct singlet for the spiro carbon at δ ~100–110 ppm in C NMR) and substituent positions on the phenyl rings .
- X-ray crystallography : Provides definitive evidence of bond angles (e.g., ~109.5° for spiro carbons) and ring conformations. Crystallization in mixed solvents (e.g., DCM/hexane) is often required .
Q. What solvent systems and chromatographic techniques are optimal for purification?
- Solubility : The compound is sparingly soluble in polar solvents (e.g., water) but dissolves in DCM, DMF, or DMSO.
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves impurities from aryl and amide functionalities. TLC monitoring (silica gel 60 F254, UV detection) ensures reaction progress .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts) during characterization?
- Dynamic effects : Conformational flexibility in the spiro system may cause signal splitting; variable-temperature NMR (e.g., 25°C to −40°C) can freeze rotamers .
- Computational validation : Density Functional Theory (DFT)-calculated chemical shifts (e.g., using Gaussian09) can reconcile experimental vs. theoretical discrepancies .
- Isotopic labeling : N or F labeling of specific groups (e.g., acetamide) aids in peak assignment .
Q. What strategies optimize regioselectivity in derivatization reactions involving the thiazolidinone and indoline moieties?
- Protecting groups : Temporarily block reactive sites (e.g., Boc protection of the indoline nitrogen) to direct functionalization to the thiazolidinone sulfur .
- Catalytic control : Palladium-mediated cross-coupling (e.g., Suzuki for aryl modifications) ensures selective C–C bond formation without disrupting the spiro system .
Q. How should researchers address conflicting results between computational docking predictions and experimental binding assays?
- Force field adjustments : Use AMBER or CHARMM parameters tailored for spiro systems to improve docking accuracy.
- Binding kinetics : Surface Plasmon Resonance (SPR) or ITC assays quantify binding affinities, which may reveal allosteric effects not captured in docking .
- Mutagenesis studies : Validate target interactions by mutating putative binding residues (e.g., catalytic sites of kinases) .
Q. What are the key considerations in designing SAR studies to elucidate the role of 3,5-dimethylphenyl substituents?
- Analog synthesis : Replace dimethyl groups with electron-withdrawing (e.g., -CF) or donating (-OCH) groups to assess electronic effects on bioactivity .
- Biological assays : Compare IC values in enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) across analogs .
- Metabolic stability : Evaluate substituent effects on microsomal half-life using liver microsome assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
